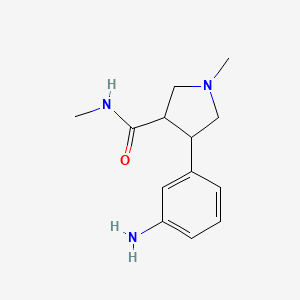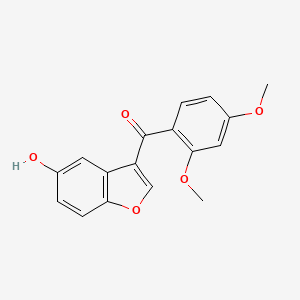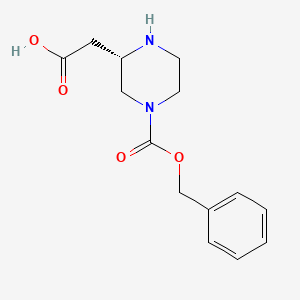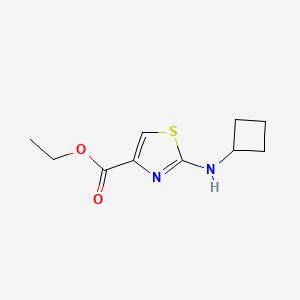
4-(3-Aminophenyl)-N,1-dimethylpyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Aminophenyl)-N,1-dimethylpyrrolidine-3-carboxamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyrrolidine ring substituted with an aminophenyl group and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminophenyl)-N,1-dimethylpyrrolidine-3-carboxamide typically involves multi-step organic synthesis. One common method includes the reaction of 3-nitrobenzaldehyde with N,N-dimethylpyrrolidine-3-carboxamide under reductive amination conditions. The nitro group is then reduced to an amine, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-(3-Aminophenyl)-N,1-dimethylpyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or sulfonated derivatives.
科学的研究の応用
4-(3-Aminophenyl)-N,1-dimethylpyrrolidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(3-Aminophenyl)-N,1-dimethylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-(3-Aminophenyl)benzonitrile: Similar in structure but with a benzonitrile group instead of a pyrrolidine ring.
N,N-Dimethyl-3-aminophenylacetamide: Contains a similar aminophenyl group but with different substituents.
Uniqueness
4-(3-Aminophenyl)-N,1-dimethylpyrrolidine-3-carboxamide is unique due to its combination of a pyrrolidine ring and an aminophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C13H19N3O |
|---|---|
分子量 |
233.31 g/mol |
IUPAC名 |
4-(3-aminophenyl)-N,1-dimethylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C13H19N3O/c1-15-13(17)12-8-16(2)7-11(12)9-4-3-5-10(14)6-9/h3-6,11-12H,7-8,14H2,1-2H3,(H,15,17) |
InChIキー |
XHOWJGGBNYPPDR-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1CN(CC1C2=CC(=CC=C2)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-(4,5-Dimethoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11786557.png)

![tert-Butyl n-[3-(1h-1,2,3,4-tetrazol-5-yl)cyclobutyl]carbamate](/img/structure/B11786561.png)







![3-(2-Methoxyethyl)-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11786610.png)
![6-(2,4-Dichlorophenyl)-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11786621.png)
